N-(Prop-2-yn-1-yl)hydroxylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5NO |
|---|---|
Molecular Weight |
71.08 g/mol |
IUPAC Name |
N-prop-2-ynylhydroxylamine |
InChI |
InChI=1S/C3H5NO/c1-2-3-4-5/h1,4-5H,3H2 |
InChI Key |
GXELRIQNUPNXJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNO |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 Yn 1 Yl Hydroxylamine and Its Salts
The synthesis of N-(prop-2-yn-1-yl)hydroxylamine and its corresponding salts can be achieved through several methodologies, primarily involving the N-alkylation of hydroxylamine (B1172632) or its derivatives with a propargyl halide. The resulting free base is often converted to a more stable salt, such as the hydrochloride, for storage and handling.
A common approach involves the direct alkylation of hydroxylamine with propargyl bromide. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrobromic acid formed as a byproduct. The selection of the base and reaction conditions is crucial to favor mono-alkylation and minimize the formation of di- and tri-substituted products.
Alternatively, a multi-step synthesis can be employed, starting from an alcohol which is first converted to a sulfonate ester. This ester then reacts with an N-hydroxy cyclic imide, such as N-hydroxyphthalimide, to form an alkylation product. Subsequent hydrazinolysis or aminolysis of this intermediate yields the desired hydroxylamine. nih.gov
Another synthetic strategy involves the reaction of N-(acetoxy)phthalimides of α-amino acids with terminal alkynes, catalyzed by a combination of a ruthenium complex and copper(I) iodide, to produce propargylamines. uni.lu While this method produces a related class of compounds, it highlights the utility of C-N bond formation reactions in accessing propargyl-substituted nitrogen compounds.
The hydrochloride salt of this compound is a common and stable form of the compound. Its preparation typically involves treating the free base with hydrochloric acid. The synthesis of hydroxylamine hydrochloride itself can be achieved through various methods, including the reaction of sodium nitrite (B80452) with sodium metabisulfite (B1197395) followed by hydrolysis and treatment with hydrochloric acid, or the reaction of nitromethane (B149229) with hydrochloric acid. researchgate.net These foundational methods for creating the hydroxylamine core can be adapted for the synthesis of its N-substituted derivatives.
Advanced Purification and Isolation Techniques for N Prop 2 Yn 1 Yl Hydroxylamine Salts
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group is a cornerstone of the reactivity of this compound, serving as a handle for a wide array of chemical transformations. Its ability to participate in powerful bond-forming reactions, often under mild, metal-catalyzed conditions, allows for the construction of complex molecular scaffolds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions and Related 1,3-Dipolar Cycloadditions
The terminal alkyne of this compound is an ideal functional group for participating in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govresearchgate.netiris-biotech.de This reaction facilitates the covalent linking of two molecular fragments—one containing a terminal alkyne and the other an azide (B81097)—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.comorganic-chemistry.org The process is renowned for its high efficiency, mild reaction conditions, broad functional group tolerance, and the formation of a single regioisomer. medchemexpress.comorganic-chemistry.org
The general mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an organic azide. organic-chemistry.org This sequence proceeds through a six-membered copper(III) metallacycle before reductive elimination yields the triazole product. organic-chemistry.org While specific studies detailing the participation of this compound in CuAAC are not extensively documented, its structure is primed for such transformations. For example, related propargylamine (B41283) and propargyl ether compounds are widely used in CuAAC for applications ranging from bioconjugation to materials science. researchgate.netnih.govnih.gov The hydroxylamine moiety itself can act as a reducing agent for the Cu(II) precatalyst to the active Cu(I) state under certain conditions. nih.govjenabioscience.com
Beyond the well-known CuAAC, the terminal alkyne can act as a dipolarophile in more general Huisgen 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones or nitrile oxides, to generate five-membered heterocycles. organic-chemistry.orgacs.org These reactions, which can be thermally or catalytically promoted, provide a powerful route to heterocycles, although they may yield mixtures of regioisomers in the absence of a catalyst like copper. organic-chemistry.orgacs.org
Metal-Catalyzed Transformations Involving the Alkyne (e.g., Gold, Zinc, Nickel)
The reactivity of the alkyne in this compound and its derivatives is significantly enhanced and controlled by various transition metal catalysts, enabling unique and powerful transformations.
A notable transformation of propargyl N-hydroxylamines is their direct conversion into α,β-unsaturated ketones, mediated by zinc(II) salts in an aqueous medium. This reaction represents an unusual and efficient conversion under mild conditions. The process is catalyzed by Lewis acids like ZnI₂, with studies indicating a stoichiometric role for the zinc halide. A thorough mechanistic investigation using ¹⁸O-labeled water confirmed that the oxygen atom in the resulting ketone product originates from water. The proposed mechanism involves an initial zinc-catalyzed cyclization to an isoxazoline (B3343090) intermediate, followed by N-O bond cleavage and subsequent elimination of the amine portion to furnish the α,β-unsaturated ketone. This methodology is valued for being mild, inexpensive, and efficient for this unique conversion.
The propargylic hydroxylamine scaffold can undergo highly stereoselective transformations. One such reaction is the direct conversion of N-(propargylic)hydroxylamines into cis-2-acylaziridines. nih.gov This stereoselective process is achieved through the combined use of silver tetrafluoroborate (B81430) (AgBF₄) and copper(I) chloride (CuCl). nih.gov The reaction proceeds through an intermediary 4-isoxazoline, which is then transformed into the 2-acylaziridine by the copper salt. nih.gov This method is effective for preparing both 3-aryl- and 3-alkyl-substituted 2-acylaziridines. nih.gov The resulting acylaziridines are versatile intermediates themselves and can, for instance, generate azomethine ylides in situ for subsequent 1,3-dipolar cycloadditions to build more complex heterocyclic systems like pyrrolidines in a one-pot procedure. nih.gov
Gold(I) catalysts have proven exceptionally effective in promoting the intramolecular cyclization (annulation) of propargylic N-hydroxylamines to form 4-isoxazolines. acs.orgacs.org This transformation is efficient, proceeding rapidly at room temperature with low catalyst loading (e.g., 5 mol %). acs.orgorganic-chemistry.org Effective catalytic systems include cationic phosphine (B1218219) gold(I) complexes like (PPh₃)AuCl/AgOTf or the well-defined (PPh₃)AuNTf₂. acs.orgorganic-chemistry.org
The proposed mechanism involves the coordination of the π-philic gold(I) catalyst to the alkyne moiety of the propargylic N-hydroxylamine. acs.orgorganic-chemistry.org This activation facilitates a 5-endo-dig intramolecular nucleophilic attack by the hydroxylamine oxygen onto the activated alkyne. Subsequent protonolysis regenerates the active catalyst and yields the 4-isoxazoline product. organic-chemistry.org A key advantage of this gold-catalyzed method is its mildness, which allows for the cyclization of enantioenriched propargylic N-hydroxylamines without loss of stereochemical integrity, providing a direct route to optically pure 4-isoxazolines. acs.orgorganic-chemistry.org
Table 1: Gold(I)-Catalyzed Cyclization of Propargylic N-Hydroxylamines to 4-Isoxazolines This table summarizes the findings from a study on the gold-catalyzed cyclization of various N-substituted propargylic N-hydroxylamines.
| Substrate | Catalyst System | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzyl-N-(1,3-diphenylprop-2-yn-1-yl)hydroxylamine | (PPh₃)AuCl / AgOTf (5 mol%) | 5 | 95 | acs.org |
| N-Benzyl-N-(3-phenyl-1-(p-tolyl)prop-2-yn-1-yl)hydroxylamine | (PPh₃)AuNTf₂ (5 mol%) | 5 | 96 | acs.org |
| N-Benzyl-N-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl)hydroxylamine | (PPh₃)AuNTf₂ (5 mol%) | 10 | 95 | acs.org |
| N-Benzyl-N-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)hydroxylamine | (PPh₃)AuNTf₂ (5 mol%) | 10 | 94 | acs.org |
| N-Benzyl-N-(1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl)hydroxylamine | (PPh₃)AuNTf₂ (5 mol%) | 60 | 89 | acs.org |
Cyclization Reactions for the Formation of Nitrogen and Oxygen Heterocycles (e.g., Isoxazoles, Pyrazines)
The dual functionality of this compound makes it a precursor for various heterocyclic systems, particularly those containing nitrogen and oxygen.
The intramolecular cyclization of propargylic N-hydroxylamines is a direct and efficient method for synthesizing substituted 4-isoxazolines, which are partially saturated isoxazole (B147169) derivatives. acs.org As detailed in the section on gold-catalyzed reactions (3.1.2.3), this transformation proceeds readily under mild conditions. acs.orgorganic-chemistry.org In addition to gold, other metal catalysts such as zinc(II), palladium(II), and silver(I) have also been reported to facilitate this cyclization, though often requiring harsher conditions or longer reaction times. acs.org Furthermore, related O-propargylic hydroxylamines can undergo a tandem rearrangement-cyclization sequence to yield 2-isoxazolines, demonstrating the versatility of the propargyl hydroxylamine scaffold for accessing different isoxazoline isomers. organic-chemistry.org While direct oxidation of the resulting isoxazoline ring to a fully aromatic isoxazole is a plausible subsequent step, the direct one-pot synthesis of isoxazoles from this compound is less commonly reported than the synthesis from propargylamines, which can be oxidized to an oxime intermediate that then cyclizes. nih.gov
The synthesis of pyrazines from this compound is not a well-established route in the surveyed literature. Typical pyrazine (B50134) syntheses involve the self-condensation of α-aminoketones or the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov However, related propargylated nitrogen heterocycles have been shown to undergo cyclization to form fused pyrazine systems. For instance, N-propargylated 2-formylpyrroles can react with ammonia (B1221849) or amines to generate pyrrolo[1,2-a]pyrazines through a cascade of condensation and cyclization steps. researchgate.net This suggests that while not a direct precursor itself, the propargyl moiety is a useful synthon for constructing fused pyrazine rings when appropriately positioned on a heterocyclic core.
Reactivity of the Hydroxylamine Functionality
The hydroxylamine group in this compound is a versatile functional group capable of undergoing a variety of chemical transformations.
Condensation Reactions with Carbonyl Compounds
This compound can undergo condensation reactions with aldehydes and ketones to form the corresponding oximes. This reaction is a fundamental transformation of hydroxylamines. stackexchange.comorganic-chemistry.org The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. stackexchange.com While specific studies on this compound are not extensively detailed in the provided results, the reactivity is analogous to other hydroxylamines. organic-chemistry.orgresearchgate.net The reaction conditions can influence the yield and selectivity of the oxime products. researchgate.net
A related reaction involves the decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids to form amides. nih.gov This process provides a chemoselective method for amide bond formation under mild conditions. nih.gov
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Aldehyde/Ketone | Hydroxylamine | Oxime | stackexchange.comorganic-chemistry.org |
| α-Ketoacid | N-Alkyl Hydroxylamine | Amide | nih.gov |
N- and O-Functionalization Reactions of the Hydroxylamine Nitrogen and Oxygen
The nitrogen and oxygen atoms of the hydroxylamine moiety in this compound can be functionalized through various reactions. The nitrogen atom, being nucleophilic, can be alkylated or acylated. For instance, N-alkylation of hydroxylamines can be achieved using alkyl halides. nih.gov
O-functionalization is also a common reaction pathway. For example, O-allylation of oximes can be followed by reduction to yield O-allyl hydroxylamines. psu.edu The synthesis of O-tert-alkyl-N,N-disubstituted hydroxylamines has been achieved through palladium catalysis. mdpi.com
The development of methods for the synthesis of di- and trisubstituted hydroxylamines has been an area of active research, with various strategies for N- and O-functionalization being explored. mdpi.comnih.gov
Hydroxylamine-Mediated Amination and Rearrangement Pathways (e.g., Aza-Hock Rearrangements)
This compound and its derivatives can participate in amination and rearrangement reactions. A notable example is the aza-Hock rearrangement, which involves the transformation of benzyl (B1604629) alcohols to anilines using arylsulfonyl hydroxylamines. researchgate.netnih.govnih.govspringernature.com This reaction proceeds through a proposed four-step mechanism:
Generation of a benzyl cation via solvolysis of the benzyl alcohol. nih.govspringernature.com
Formation of a reactive O-benzylhydroxylamine intermediate. nih.govspringernature.com
Aryl migration to the nitrogen atom to form an iminium salt. nih.govspringernature.com
Hydrolysis of the iminium salt to yield the aniline (B41778) product. nih.govspringernature.com
This methodology has a broad scope and is applicable to various benzyl alcohol surrogates. researchgate.netnih.gov
Another significant rearrangement is the researchgate.netnih.gov-sigmatropic rearrangement of tertiary allylic N-oxides to trisubstituted hydroxylamines, known as the researchgate.netnih.gov-Meisenheimer rearrangement. mdpi.com A novel researchgate.netnih.gov rearrangement of N-benzyl-O-allylhydroxylamines has also been reported, providing a new route to allyl-substituted hydroxylamines and amines. psu.edu Furthermore, N,O-dialkenylhydroxylamines can undergo a spontaneous nih.govnih.gov-sigmatropic rearrangement followed by cyclization to form 2-aminotetrahydrofurans. nih.gov
Detailed Mechanistic Studies of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and designing new synthetic methods.
Elucidation of Catalytic Roles and Intermediates (e.g., Lewis Acid Catalysis)
Lewis acids can play a significant role in the transformations of hydroxylamine derivatives. For example, in the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, Lewis acid-mediated nucleophilic ring-opening reactions of nitroso Diels-Alder cycloadducts are employed. nih.gov Palladium catalysis has been utilized in the Buchwald-Hartwig amination reactions of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halo-pyridines. nih.gov
In the context of rearrangements, the solvent can have a profound effect. For instance, the aza-Hock rearrangement of benzyl alcohols with arylsulfonyl hydroxylamines is often carried out in fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). springernature.com These solvents facilitate the generation of the key benzylic cation intermediate. nih.govspringernature.com
Proposed Reaction Pathways for Intramolecular Rearrangements and Cyclizations
The intramolecular rearrangements of this compound derivatives often involve sigmatropic shifts. The researchgate.netnih.gov-Meisenheimer rearrangement of allylic N-oxides is a classic example of a researchgate.netnih.gov-sigmatropic rearrangement. mdpi.com The novel researchgate.netnih.gov rearrangement of N-benzyl-O-allylhydroxylamines is also proposed to proceed through an intramolecular pathway. psu.edu
For the aza-Hock rearrangement, the proposed mechanism involves the formation of a key O-benzylhydroxylamine intermediate which then undergoes a Hock-type rearrangement with aryl migration to the nitrogen atom. researchgate.netnih.gov This is followed by hydrolysis of the resulting iminium ion to give the final aniline product. nih.gov
In the synthesis of 2-aminotetrahydrofurans from N,O-dialkenylhydroxylamines, the reaction cascade is initiated by a nih.govnih.gov-sigmatropic rearrangement, which is a C-C bond-forming step, followed by an intramolecular C-O bond-forming cyclization. nih.gov
Analysis of Stereochemical Outcomes and Diastereoselectivity
The stereochemical course of reactions involving this compound is a critical aspect of its synthetic utility, dictating the three-dimensional arrangement of atoms in the resulting products. Research into the reactivity of this compound has revealed notable instances of diastereoselectivity, particularly in transformations leading to the formation of heterocyclic structures.
A significant area of investigation has been the stereoselective transformation of N-(propargylic)hydroxylamines, a class of compounds to which this compound belongs, into cis-2-acylaziridines. This process is achieved through the combined action of silver and copper salts. The reaction proceeds through an intermediary 4-isoxazoline, which then undergoes rearrangement promoted by copper salts to form the aziridine (B145994) ring. The stereochemical outcome of this transformation is noteworthy, yielding predominantly the cis isomer of the 2-acylaziridine.
While the broader class of N-(propargylic)hydroxylamines has been shown to undergo this stereoselective transformation, specific and detailed diastereoselectivity data for reactions involving this compound is not extensively detailed in publicly available research. The general reaction scheme demonstrates a high degree of stereocontrol, which is of significant interest for the synthesis of stereochemically defined nitrogen-containing molecules.
Further research is required to fully elucidate the substrate scope and the precise diastereomeric ratios for the reactions of this compound under these conditions. Such studies would provide a more comprehensive understanding of the factors governing the stereochemical outcomes and enhance the application of this versatile reagent in stereoselective synthesis.
Historical Overview of Hydroxylamine Chemistry with Propargyl Moieties
The chemistry of hydroxylamine (B1172632) itself has a long history, with its initial preparation as hydroxylammonium chloride reported in 1865 by Wilhelm Clemens Lossen. wikipedia.org Similarly, the study of propargylamines, compounds containing a propargyl group attached to a nitrogen atom, has a history stretching back to the early 20th century. ontosight.ai
However, the deliberate combination of these two functionalities into propargyl hydroxylamines for synthetic purposes is a more recent development. A significant milestone in this area was the first synthesis of optically pure propargylic N-hydroxylamines, reported in 2002. nih.gov This work demonstrated a highly diastereoselective addition of terminal alkynes to nitrones, opening the door for the asymmetric synthesis of this important class of compounds. nih.gov This development was crucial as it allowed for the stereocontrolled synthesis of chiral building blocks, a critical aspect of modern drug discovery and development. Since then, the exploration of the synthetic utility of propargyl hydroxylamines, including N-(prop-2-yn-1-yl)hydroxylamine, has expanded significantly, leading to novel and efficient routes for the construction of diverse and complex molecules.
Synthetic Pathways to this compound: A Review of Methodologies
This compound, a hydroxylamine derivative featuring a reactive propargyl group, is a valuable building block in organic synthesis. Its preparation can be approached through several synthetic strategies, primarily categorized as direct alkylation methods or indirect routes involving the transformation of other nitrogen-containing functional groups. The optimization of these methods is crucial for achieving high yields and purity, which can be challenging due to the molecule's reactivity.
Synthesis and Exploration of N Prop 2 Yn 1 Yl Hydroxylamine Derivatives and Analogues
Design Principles for Novel N-Propargyl Hydroxamates and Amides
The design of novel N-propargyl hydroxamates and amides is often guided by the goal of creating multifunctional molecules that can interact with multiple biological targets. A common strategy involves hybridizing known pharmacophores to generate new chemical entities with improved or novel activities.
A notable example is the design of N-hydroxy[N-(prop-2-yn-1-yl)]amide derivatives of ferulic acid. nih.gov These compounds were conceptualized by combining the structural features of ferulic acid, a natural antioxidant, with a propargylamide or N-hydroxy-propargylamide moiety. nih.gov The propargyl group is a key component in certain inhibitors of monoamine oxidases, enzymes implicated in neurodegenerative disorders. nih.govnih.gov The hydroxamate group, on the other hand, is a well-known metal-chelating functional group, which is relevant in the context of Alzheimer's disease where metal ion dyshomeostasis is a contributing factor. nih.govnih.gov
The design principles for these hybrids included:
Incorporation of a Propargyl Group: To target enzymes like monoamine oxidases. nih.gov
Inclusion of a Hydroxamate Moiety: To introduce metal-chelating properties, which can help in mitigating metal-induced oxidative stress. nih.gov
Linkage to a Known Bioactive Scaffold: Using ferulic acid as the base structure provides inherent antioxidant properties. nih.gov
Modulation of Physicochemical Properties: Varying the length and nature of linkers, for instance, by attaching a piperidine (B6355638) motif via a methylene (B1212753) chain of varying lengths, to optimize properties like blood-brain barrier permeability. nih.gov
These design considerations aim to create "multi-target" ligands that can address several pathological factors of complex diseases like Alzheimer's. nih.gov The propargylamine (B41283) backbone is also a feature in several approved drugs for neurodegenerative diseases, such as pargyline, rasagiline, and selegiline, further validating its importance in drug design. nih.govresearchgate.net
Synthetic Strategies for N-Hydroxy-N-propargylamide Derivatives
The synthesis of N-hydroxy-N-propargylamide derivatives typically involves a multi-step process starting from readily available materials. A general and effective method is the coupling of a carboxylic acid with N-(prop-2-yn-1-yl)hydroxylamine. nih.gov
A representative synthetic route can be outlined as follows:
Preparation of the Carboxylic Acid Precursor: This often involves the modification of a parent molecule. For instance, in the synthesis of ferulic acid derivatives, the phenolic hydroxyl group of a ferulic acid ester is first alkylated. nih.gov This is followed by hydrolysis of the ester to yield the corresponding carboxylic acid. nih.gov
Synthesis of this compound: This key reagent is typically prepared as its hydrochloride salt. nih.gov
Amidation Reaction: The final step is the coupling of the prepared carboxylic acid with this compound hydrochloride. This reaction is usually carried out in the presence of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide). nih.gov
The reaction mixture is typically stirred at room temperature overnight to ensure completion. nih.gov Purification of the final product is then achieved through column chromatography. nih.gov
Alternative strategies for the synthesis of the broader class of propargylamines include multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which can be catalyzed by various transition metals like copper or gold. nih.govresearchgate.net These methods offer an efficient, atom-economical route to propargylamine scaffolds. researchgate.netresearchgate.net For hydroxamic acids in general, numerous synthetic approaches exist, often starting from carboxylic acids, esters, or amides. nih.govorganic-chemistry.org
Development of Propargyl Hydroxylamine (B1172632) Conjugates for Chemical Ligation (e.g., "Click" Reactions)
The terminal alkyne of the propargyl group in this compound and its derivatives is a highly versatile functional handle for chemical ligation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deiris-biotech.de This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the propargylated molecule and an azide-containing partner. iris-biotech.debroadpharm.com
The development of propargyl hydroxylamine conjugates has significant implications in various fields, including bioconjugation and drug delivery. axispharm.com By reacting a propargyl-functionalized molecule with a biomolecule (like a peptide, protein, or nucleic acid) that has been modified to contain an azide (B81097) group, researchers can create complex bioconjugates with tailored properties. iris-biotech.de
Key aspects of this strategy include:
Bifunctional Linkers: Propargyl-containing linkers, often incorporating polyethylene (B3416737) glycol (PEG) spacers, are commercially available. axispharm.comcreative-biolabs.combroadpharm.com These linkers can possess another reactive group, such as an amine or a hydroxyl group, allowing for sequential conjugation reactions. creative-biolabs.combroadpharm.com For example, a linker with a propargyl group and an amine can first be attached to a molecule via the amine, and the resulting propargylated intermediate can then be "clicked" with an azide. broadpharm.com
Improved Properties: The inclusion of PEG spacers in these linkers can enhance the water solubility and biocompatibility of the final conjugate. axispharm.combroadpharm.com
Applications in Medicinal Chemistry: In the context of drug development, click chemistry can be used to link a propargyl-containing pharmacophore to a targeting moiety, a solubilizing group, or a fluorescent dye for imaging purposes. For instance, propargylated iminosugars have been conjugated to azide-substituted glucose building blocks to create pseudo-disaccharides with potential glycosidase inhibitory activity. nih.gov
Catalyst Systems: The efficiency of the CuAAC reaction is often enhanced by the use of ligands that stabilize the copper(I) oxidation state, such as Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue, THPTA. iris-biotech.de
The table below showcases examples of commercially available propargyl-containing linkers that can be used for creating conjugates via click chemistry.
| Linker Name | Functional Groups | Potential Application |
| Propargyl-PEG5-amine | Propargyl, Amine, PEG5 spacer | Bioconjugation, PEGylation |
| Hydroxy-Amino-bis(PEG2-propargyl) | Hydroxyl, Amine, two Propargyl groups, PEG2 spacers | Multi-functional scaffold for click chemistry |
| Propargyl-PEG7-alcohol | Propargyl, Hydroxyl, PEG7 spacer | Derivatization and subsequent click reaction |
This table is generated based on information from commercially available linkers and serves as an illustrative example. broadpharm.comcreative-biolabs.combroadpharm.com
Structure-Reactivity and Structure-Function Relationship Studies in Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity or reactivity is crucial for optimizing their properties. Structure-activity relationship (SAR) studies are a cornerstone of this process in medicinal chemistry.
For the N-hydroxy-N-propargylamide derivatives of ferulic acid, SAR studies have revealed key insights. nih.gov For instance, when evaluating their inhibitory activity against human acetylcholinesterase (hAChE), an enzyme relevant to Alzheimer's disease, the following observations were made:
Linker Length is Critical: Among a series of N-propargylhydroxamates where a piperidine ring was connected to the ferulic acid scaffold via an alkyl linker, the derivative with a shorter, two-carbon (ethyl) spacer was the most potent inhibitor of hAChE. nih.gov In contrast, for the corresponding hydroxamates (without the N-propargyl group), a longer n-butyl linker resulted in the most potent analogue. nih.gov
N-Propargylhydroxamate vs. Hydroxamate: The most potent hAChE inhibitor in the entire series was an N-propargylhydroxamate. nih.gov Interestingly, this potent inhibitor showed no activity against monoamine oxidases (MAOs), suggesting a high degree of selectivity. nih.gov
These findings highlight that subtle changes in the molecular structure, such as the length of a linker or the presence of the N-propargyl group, can have a profound impact on biological activity and target selectivity.
In a broader context, SAR studies on other classes of hydroxamic acid and propargylamine derivatives have also yielded important information. For example, in a series of cinnamyl hydroxamate histone deacetylase (HDAC) inhibitors, the cinnamyl hydroxamate moiety was found to be optimal for binding to the HDAC6 catalytic pocket. nih.gov Similarly, studies on other hydroxamic acid-based HDAC inhibitors have emphasized the importance of the hydroxamate group for interacting with the zinc ion in the enzyme's active site. turkjps.org For propargylamine-based HDAC inhibitors, the stereochemistry (R-configuration) of the propargylamine was shown to increase selectivity for HDAC6. nih.gov
Molecular modeling and docking studies are often employed in conjunction with experimental SAR to rationalize the observed activities and to predict the binding modes of these molecules within their biological targets. nih.govnih.govnih.gov
Utilization as a Scaffold for the Divergent Synthesis of Complex Molecular Architectures
The this compound framework and related propargylated structures are valuable scaffolds for divergent synthesis, a strategy that aims to generate a library of structurally diverse compounds from a common intermediate. nih.gov This approach is particularly powerful in drug discovery for exploring chemical space and identifying novel bioactive molecules. nih.govnih.gov
The versatility of the propargyl group is central to its utility as a scaffold. mdpi.com It can participate in a wide array of chemical transformations beyond click chemistry, allowing for the construction of complex molecular architectures. Propargylamines, for example, are used as precursors for the synthesis of various heterocyclic compounds, including pyrroles, quinolines, and oxazolidinones. researchgate.netresearchgate.net
An example of using a related scaffold for divergent synthesis involves N-alkyl-N-(pyridin-2-yl)hydroxylamines. nih.gov A library of diverse heterocyclic molecules was generated, leading to the discovery of a new class of antibacterial agents. nih.gov A key step in expanding the SAR for this series was the development of a new synthetic route that allowed for the facile introduction of various substituents. nih.gov
Similarly, a modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones has been developed. rsc.org This involved the regioselective N-alkylation of a quinazolinone core, followed by the introduction of diversity at another position, demonstrating how a core scaffold can be systematically elaborated to create a library of analogues. rsc.org
The propargyl group itself is often introduced onto various substrates to create versatile building blocks. mdpi.comnih.gov For instance, the propargylation of aldehydes or ketones yields homopropargylic alcohols, which are fundamental structural units in many bioactive compounds and serve as intermediates for further synthetic transformations. mdpi.comnih.gov The propargylation of α-bromoketones can produce propargyl epoxides, which are highly functionalized building blocks. mdpi.com
In essence, the this compound moiety provides multiple reaction sites—the hydroxylamine and the terminal alkyne—that can be selectively functionalized, making it an excellent starting point for building molecular complexity and diversity in a controlled and divergent manner.
Advanced Spectroscopic Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(Prop-2-yn-1-yl)hydroxylamine. Both ¹H and ¹³C NMR provide critical data for confirming the compound's molecular structure.
Similarly, ¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. researchgate.netresearchgate.net The spectra would be expected to show distinct signals for the acetylenic carbons (C≡C) and the methylene (B1212753) carbon (-CH₂-). The chemical shifts of these carbons are highly indicative of their electronic environment.
A representative, though not specific to the title compound, ¹H NMR characterization of a hydroxylamine (B1172632) derivative involved observing the shifting of the benzylic methylene unit adjacent to the hydroxylamine, confirming structural changes. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ≡C-H | ~2.3 | t (triplet) | ~2.5 |
| -CH₂- | ~3.5 | d (doublet) | ~2.5 | |
| -NHOH | Broad singlet | |||
| ¹³C | ≡C-H | ~72 | ||
| -C≡ | ~80 | |||
| -CH₂- | ~45 |
Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the unequivocal determination of the molecular formula. uv.mx For this compound (C₃H₅NO), the expected monoisotopic mass is approximately 71.0371 g/mol . uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often coupled with HRMS. It is particularly useful for analyzing polar molecules like hydroxylamines. In ESI-MS, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are commonly observed, providing further confirmation of the molecular weight. rsc.orguni.lu For example, the predicted m/z for the [M+H]⁺ adduct of this compound is 72.044396. uni.lu
Table 2: Predicted HRMS-ESI Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 72.044396 |
| [M+Na]⁺ | 94.026338 |
| [M+K]⁺ | 110.00028 |
| [M+NH₄]⁺ | 89.070943 |
Source: Predicted data from computational tools. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.
IR spectroscopy would reveal characteristic absorption bands for the various bonds within the molecule. Key expected vibrational modes include:
N-H and O-H stretching: These would appear as broad bands in the region of 3200-3600 cm⁻¹. The N-H stretch in a related hydroxylamine was observed at 3309 and 3235 cm⁻¹. researchgate.net
C≡C-H stretching: A sharp, strong band around 3300 cm⁻¹.
C≡C stretching: A weaker band in the region of 2100-2260 cm⁻¹.
C-N stretching: Typically found in the 1000-1250 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for the non-polar C≡C bond, which often gives a strong Raman signal. The analysis of Raman spectra can help to confirm the presence of the alkyne functionality. researchgate.net
Electronic Spectroscopy: UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation or significant chromophores, strong absorptions in the UV-Vis spectrum are not expected. Any observed absorptions would likely be in the lower UV range, corresponding to n→σ* transitions of the amine and hydroxyl groups. The introduction of chromophoric groups to the molecule, as seen in derivatives, would lead to more informative UV-Vis spectra. rsc.org For instance, a study on hydroxylamine hydrochloride-reduced silver colloid showed an extinction maximum at 408 nm, though this is characteristic of the colloid and not the hydroxylamine itself. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like hydroxylamines. Due to the lack of a strong chromophore in the parent compound, derivatization is often employed to enhance UV detection. researchgate.nethumanjournals.com For instance, hydroxylamine can be derivatized with reagents like 1-Fluoro-2,4-dinitrobenzene to allow for sensitive quantification. researchgate.net Reversed-phase columns, such as C18, are commonly used for the separation. researchgate.nethumanjournals.com
Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. Similar to HPLC, derivatization is often necessary to improve the volatility and thermal stability of hydroxylamines. nih.govgoogle.com A method for determining hydroxylamine traces in bulk drugs involved derivatization with cyclohexanone (B45756) followed by capillary GC analysis. nih.gov
These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity standards for its intended applications. sigmaaldrich.comsigmaaldrich.comchemrxiv.orgambeed.com
Theoretical and Computational Chemistry of N Prop 2 Yn 1 Yl Hydroxylamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of N-(prop-2-yn-1-yl)hydroxylamine. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model its behavior at the electronic level.
The electronic structure of this compound is characterized by the interplay between the hydroxylamine (B1172632) group and the propargyl moiety. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the molecule's geometry and electronic properties. mdpi.comnih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between HOMO and LUMO, known as the energy gap (∆E), indicates the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. mdpi.com
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | ~ 1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (∆E) | ~ 8.5 eV | Indicates high kinetic stability and low reactivity. mdpi.com |
| Dipole Moment | ~ 1.5 - 2.5 D | Indicates molecular polarity |
Computational Prediction and Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the reaction mechanisms involving this compound. DFT calculations can be employed to model reaction pathways, locate transition states, and calculate activation energies. For instance, the hydroxylamine moiety can participate in reactions like additions to carbonyls or cycloadditions. nih.gov The propargyl group, with its terminal alkyne, is susceptible to cycloaddition reactions, such as the [3+2] cycloaddition with azides (Click chemistry) or nitrones.
Theoretical calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov By modeling the structures of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This information helps in understanding the reaction's feasibility, kinetics, and stereoselectivity. For example, in a cycloaddition reaction, DFT can rationalize the observed regioselectivity and diastereoselectivity by comparing the activation barriers of different possible pathways. nih.gov
Theoretical Prediction and Validation of Spectroscopic Properties
DFT calculations are widely used to predict and help interpret experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
For IR spectroscopy, computational methods can calculate the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, providing a better match with experimental spectra. nih.govresearchgate.net This allows for the confident assignment of observed vibrational bands to specific functional groups, such as the C≡C stretch of the alkyne, the N-H and O-H stretches of the hydroxylamine, and various bending modes.
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C chemical shifts. nih.gov These theoretical predictions are valuable for assigning signals in the experimental NMR spectra and confirming the molecular structure. mdpi.comresearchgate.net The accuracy of the predicted shifts allows for the differentiation between isomers or conformers.
Table 2: Predicted Spectroscopic Data for this compound This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes.
| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
|---|---|---|
| FT-IR | O-H stretch | ~3600 cm⁻¹ |
| N-H stretch | ~3300 cm⁻¹ | |
| ≡C-H stretch | ~3300 cm⁻¹ | |
| C≡C stretch | ~2120 cm⁻¹ mdpi.com | |
| ¹H NMR | -OH | Variable, broad |
| -NH- | Variable, broad | |
| -CH₂- | ~3.5 ppm | |
| ≡C-H | ~2.5 ppm | |
| ¹³C NMR | -CH₂- | ~40 ppm |
| -C≡CH | ~80 ppm | |
| -C≡CH | ~75 ppm |
Molecular Dynamics Simulations for Reactivity Profiling and Solvent Effects
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its reactivity and the influence of the surrounding environment. chemrxiv.org While quantum mechanics focuses on the electronic details of a static molecule, MD uses classical mechanics to simulate the movement of atoms and molecules.
MD simulations are particularly useful for understanding solvent effects. The conformation, stability, and reactivity of this compound can change significantly in different solvents. By simulating the molecule in explicit solvent environments (e.g., water, methanol), one can observe how solvent molecules arrange around the solute and how this solvation affects its structure and dynamics. chemrxiv.org These simulations can reveal preferential hydrogen bonding interactions and their impact on the accessibility of reactive sites. Furthermore, MD can be used to study the molecule's interaction with larger systems, such as catalytic surfaces or biological macromolecules, providing a molecular-level perspective on adsorption processes and the initial steps of a reaction. chemrxiv.org
Applications of N Prop 2 Yn 1 Yl Hydroxylamine in Advanced Chemical Research and Materials Science
Building Block for the Synthesis of Diverse Heterocyclic Scaffolds and Complex Organic Molecules
The dual functionality of N-(Prop-2-yn-1-yl)hydroxylamine makes it a powerful synthon for the construction of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. Alkynyl hydroxylamines are recognized as key precursors for various 1,2-N/O heterocycles. rsc.org The hydroxylamine (B1172632) group can act as a dinucleophile or participate in cyclization reactions with the tethered alkyne, or with other reaction partners, to form a range of heterocyclic systems.
Research has demonstrated the utility of functionalized hydroxylamines in synthesizing complex nitrogen-containing molecules. chemrxiv.org For instance, the intramolecular cyclization of alkynyl hydroxylamines can lead to the formation of isoxazolines and isoxazoles. Furthermore, the hydroxylamine moiety can be used to introduce N-O bonds into cyclic structures, a key feature in many biologically active compounds. The development of synthetic methods using hydroxylamine derivatives has expanded the toolkit for creating novel heterocyclic scaffolds. nih.gov These methods often provide efficient routes to molecules that would be challenging to synthesize using other approaches. The versatility of hydroxylamines allows them to be incorporated into multi-step syntheses, leading to structurally complex amines and N-heterocycles. chemrxiv.org
| Starting Material Class | Reaction Type | Resulting Heterocycle | Significance |
|---|---|---|---|
| Alkynyl Hydroxylamines | Intramolecular Cyclization | Isoxazolines, Isoxazoles | Core structures in various bioactive compounds. |
| Aminoalkynes | Sequential Hydroamination/Cyclization | Pyridoindoles, Quinolines | Access to polyheterocyclic frameworks. nih.gov |
| Functionalized Hydroxylamines | Palladium-catalyzed aza-Heck Cyclizations | Chiral N-Heterocycles | Synthesis of enantiomerically enriched nitrogenous molecules. mdpi.com |
Functionalization of Polymeric Materials and Nanostructures via Orthogonal "Click" Chemistry
The propargyl group of this compound is an ideal functional handle for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.govugent.be This reaction allows for the covalent attachment of the hydroxylamine moiety to polymers and nanostructures that have been pre-functionalized with azide (B81097) groups.
This methodology is a cornerstone of modern materials science for creating functional surfaces and materials. researchgate.net For example, polymersomes, which are self-assembled vesicles from amphiphilic block copolymers, can be functionalized using CuAAC to attach various ligands or functional groups to their surface, tailoring them for specific applications like drug delivery or medical imaging. nih.gov Similarly, the surfaces of nanoparticles can be modified to improve their stability, biocompatibility, and functionality. nih.gov By immobilizing this compound onto a material's surface, the reactive hydroxylamine group is exposed, allowing for subsequent chemical transformations, such as grafting other molecules or initiating surface-bound polymerization.
| Component 1 (Surface/Polymer) | Component 2 (Functional Molecule) | "Click" Reaction | Resulting Linkage | Application |
|---|---|---|---|---|
| Azide-functionalized polymer | This compound | CuAAC | 1,2,3-Triazole | Creation of polymers with pendant hydroxylamine groups for further modification. |
| Azide-modified nanoparticle surface | This compound | CuAAC | 1,2,3-Triazole | Surface functionalization of nanomaterials for sensing or catalysis. nih.gov |
| Alkyne-terminated polymer | Azide-containing biomolecule | CuAAC | 1,2,3-Triazole | Bioconjugation and development of advanced biomaterials. ugent.be |
Role in the Design and Synthesis of Chemical Probes for Biological Systems
Chemical probes are small molecules used as tools to study and manipulate biological systems. eubopen.org An essential feature of many modern chemical probes is the inclusion of a bioorthogonal reactive handle, which allows the probe to be chemically modified within a complex biological environment without interfering with native biochemical processes. The terminal alkyne of this compound serves perfectly as such a handle.
In a typical strategy, a bioactive scaffold is modified to include the this compound unit. This new molecule can then be introduced to cells or organisms. After it has interacted with its biological target, a reporter molecule (such as a fluorophore, a biotin tag for affinity purification, or an imaging agent) bearing a complementary azide group is added. A "click" reaction, such as CuAAC, is then used to covalently attach the reporter to the probe, enabling visualization, identification, or isolation of the biological target. The small size and relative inertness of the alkyne group minimize perturbations to the probe's biological activity before the final labeling step.
Precursor in Coordination Chemistry for the Synthesis of Novel Ligands and Metal Complexes
Hydroxylamines are versatile ligands in coordination chemistry, capable of binding to metal ions through either the nitrogen or oxygen atom, or in a chelating fashion. nih.gov this compound can serve as a precursor for novel ligands where the hydroxylamine group provides the metal-binding site, and the alkyne group offers a site for further modification. This allows for the construction of complex ligand architectures, including multidentate or macrocyclic systems. nih.gov
For example, the alkyne can be used in Sonogashira coupling reactions to append aromatic groups or in click reactions to link multiple hydroxylamine units together, creating polydentate ligands capable of forming stable complexes with a variety of transition metals. nih.gov The resulting metal complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. The redox-active nature of the hydroxylamine moiety can also impart interesting electronic properties and reactivity to the corresponding metal complexes.
| Feature of this compound | Application in Ligand Synthesis | Potential Metal Complex Properties |
|---|---|---|
| Hydroxylamine group (N,O-donor) | Direct coordination to metal centers. | Forms stable chelate rings; redox activity. nih.gov |
| Alkyne group | Post-coordination modification via click chemistry or other alkyne reactions. | Formation of multinuclear complexes or functionalized materials. |
| Bifunctionality | Synthesis of polydentate ligands by linking multiple units. | Enhanced complex stability (chelate/macrocycle effect). |
Reagent in Iron-Catalyzed Functionalization Reactions
The hydroxylamine functional group is a key component in a variety of modern synthetic transformations, particularly in iron-catalyzed reactions. nih.gov Functionalized hydroxylamines can serve as both an aminating reagent and an internal oxidant, enabling challenging transformations of olefins under mild conditions. nih.govacs.org Iron, being an abundant and non-toxic metal, is an attractive catalyst for these reactions.
In this context, N-O reagents derived from hydroxylamines are used for the aminofunctionalization of alkenes. acs.orgresearchgate.net Iron(II) complexes can catalyze the cleavage of the N-O bond in a functionalized hydroxylamine, generating a reactive iron-nitrenoid intermediate. nih.gov This intermediate can then react with an olefin to achieve transformations such as aminohydroxylation or amino-oxygenation, which install both a nitrogen and an oxygen functionality across the double bond. nih.gov These reactions are valuable for the synthesis of 1,2-amino alcohols and their derivatives, which are important building blocks in organic synthesis. The development of novel hydroxylamine reagents continues to expand the scope of these iron-catalyzed processes. ethz.chchemrxiv.org
| Reaction Type | Role of Hydroxylamine Derivative | Catalyst | Key Intermediate | Product Class |
|---|---|---|---|---|
| Intermolecular Amino-oxygenation | Amination source and oxidant | Iron(II) complex | Iron-nitrenoid | Protected amino alcohols. nih.gov |
| Intramolecular Aminohydroxylation | Amination source and oxidant | Chiral Iron(II) complex | Iron-nitrenoid | Cyclic amino alcohols. nih.gov |
| Aminochlorination | Source of medicinally relevant amines | Iron catalyst | Not specified | Secondary and tertiary alkylamines. ethz.ch |
Emerging Trends and Future Research Trajectories
Development of Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of N-(Prop-2-yn-1-yl)hydroxylamine is expected to pivot towards sustainable and green chemistry principles to enhance safety, reduce waste, and improve atom economy. A primary goal is moving beyond traditional methods that may rely on stoichiometric reagents and harsh conditions.
One promising trend is the adoption of continuous-flow technology . The synthesis of related N-arylhydroxylamines has demonstrated success through Pt/C-catalyzed hydrogenation in micro-packed bed reactors under mild conditions. mdpi.com This approach offers superior control over reaction parameters, enhanced safety, and easier scalability. Future research will likely adapt such flow processes for this compound, potentially through the selective reduction of a corresponding oxime ether or direct synthesis from propargyl halides and hydroxylamine (B1172632) in a flow system.
Another significant avenue is the development of biocatalytic methods . Engineered enzymes, particularly heme-dependent proteins, are being developed to utilize hydroxylamine directly for amination reactions, with water as the sole byproduct. nih.gov Directed evolution of enzymes like protoglobin has already enabled efficient C-H amination and alkene aminohydroxylation. nih.gov Creating a bespoke enzyme for the synthesis of this compound would represent a major advance in green chemistry, offering high selectivity and environmental compatibility. Such enzymatic routes are being explored for their ability to activate hydroxylamine for nitrene transfer, providing a low-cost and sustainable path to amines. nih.gov
| Green Synthesis Approach | Potential Advantages | Relevance to this compound |
| Continuous-Flow Synthesis | Enhanced safety, precise process control, scalability, improved heat and mass transfer. | Adaptation of flow hydrogenation or nucleophilic substitution protocols for efficient, large-scale production. mdpi.com |
| Biocatalysis (Enzyme-catalyzed) | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced environmental impact, water as a byproduct. | Development of engineered "nitrene transferase" enzymes for direct and sustainable synthesis. nih.gov |
| Use of Greener Solvents | Reduced toxicity and environmental persistence. | Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents. |
| Atom Economy Maximization | Minimization of waste by incorporating the maximum number of reactant atoms into the final product. | Designing synthetic routes, such as direct additions, that avoid the use of protecting groups or stoichiometric byproducts. nih.govchemrxiv.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To fully unlock the synthetic potential of this compound, researchers are investigating novel catalytic systems designed to control its reactivity and selectivity. This involves moving beyond stoichiometric reactions to catalytic cycles that are more efficient and versatile.
A key area of exploration is the use of earth-abundant metal catalysts . Iron-catalyzed systems, for instance, have been successfully used to prepare other N-alkyl-hydroxylamine reagents for aminative difunctionalization of alkenes. chemrxiv.org Developing iron or copper-based catalysts for reactions involving this compound would provide a cost-effective and less toxic alternative to precious metal catalysts like palladium or platinum.
Furthermore, organocatalysis represents a burgeoning field of interest. Intriguingly, hydroxylamines themselves have been shown to act as catalysts. In one study, hydroxylamine hydrochloride was used to catalyze the Nazarov cyclization of divinyl ketones, proceeding through a proposed iminium-based catalytic cycle. researchgate.net This opens the possibility of this compound acting as an organocatalyst itself, where the hydroxylamine moiety facilitates a transformation while the propargyl group remains available for subsequent functionalization.
Finally, biocatalytic systems are being developed not just for synthesis but also for the selective transformation of hydroxylamines. Researchers have identified novel hydroxylamine oxidoreductase enzymes that catalyze the conversion of hydroxylamine to dinitrogen. nih.gov While this specific transformation highlights the reactivity of the hydroxylamine group in a biological context, it underscores the potential for discovering or engineering enzymes that can selectively catalyze additions, oxidations, or reductions at the N-O bond of this compound.
Discovery of Undiscovered Chemical Transformations and Rearrangements
The unique bifunctional nature of this compound—possessing both a nucleophilic/redox-active hydroxylamine and a reactive alkyne—makes it a prime candidate for discovering new chemical reactions. Future research will focus on transformations that leverage both functional groups in tandem or explore the untapped reactivity of the hydroxylamine moiety.
One major direction is the design of multicomponent reactions . The propargyl and hydroxylamine groups could participate in sequential or concerted reactions with other substrates to rapidly build molecular complexity. For example, a blue-light-promoted multicomponent synthesis of trisubstituted hydroxylamines has been reported, demonstrating the potential for novel reaction discovery. mdpi.com
Another emerging area is the development of catalyst-free difunctionalization reactions . A recent preprint detailed a process where N-halogenated O-activated hydroxylamines react directly with olefins without any catalyst to yield N-haloalkyl O-activated hydroxylamines. chemrxiv.org Applying this concept could lead to new methods for the halo-amination or other difunctionalizations of alkenes and alkynes using derivatives of this compound.
The exploration of novel rearrangements and cycloadditions is also anticipated. The propargyl group is a well-known participant in various pericyclic reactions, and its electronic interplay with the adjacent hydroxylamine could lead to unprecedented reactivity. Research into hydroxylamine-catalyzed Nazarov cyclizations has already shown the potential for this class of compounds to mediate complex rearrangements. researchgate.net Future work could uncover novel intramolecular cycloadditions or rearrangements triggered by activation of either the alkyne or the hydroxylamine.
Integration into Supramolecular Chemistry and Advanced Nanomaterials
A significant future trajectory for this compound lies in its use as a functional building block for materials science, particularly in supramolecular chemistry and nanotechnology. nih.govnih.gov The key to this application is the terminal alkyne of the propargyl group, which is an ideal handle for "click chemistry."
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that can be used to covalently link this compound to a vast array of other molecules, polymers, and surfaces. This enables its integration into complex systems such as:
Functionalized Nanoparticles: The compound can be "clicked" onto the surface of metallic (e.g., gold, silver) or polymeric nanoparticles. nih.gov The hydroxylamine moiety, now displayed on the nanoparticle surface, could act as a chelating agent for metal ions, a redox-active site for catalysis, or a point of attachment for further biological functionalization.
Smart Hydrogels: Incorporation into polymeric networks could lead to the formation of "smart" nanohydrogels. mdpi.com The hydroxylamine group's sensitivity to pH or redox potential could be used to trigger changes in the hydrogel's properties, such as swelling or degradation, for applications in drug delivery or sensor technology.
Surface Modification: Monolayers of this compound can be formed on surfaces to alter their chemical properties. This could be used to create platforms for biosensing, where the hydroxylamine group selectively binds to target analytes.
The combination of a versatile chemical handle (alkyne) with a functional payload (hydroxylamine) makes this molecule a powerful tool for designing the next generation of advanced materials. mdpi.com
Computational-Guided Discovery of New Synthetic Routes and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in accelerating research into this compound. These in silico methods can provide deep mechanistic insights and predict properties before resource-intensive experimental work is undertaken.
Future computational studies are expected to focus on several key areas:
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed synthetic routes or novel transformations. This allows researchers to evaluate the feasibility of a reaction, identify key intermediates and transition states, and understand the role of a catalyst. researchgate.netresearchgate.net For example, modeling the mechanism of a potential enzyme-catalyzed synthesis could guide protein engineering efforts. nih.gov
Prediction of Physicochemical Properties: Computational tools can accurately predict properties such as bond dissociation energies, electron affinity, and pKa. mdpi.com PubChem already lists predicted collision cross-section values for the compound, which are derived from computational models and are useful in mass spectrometry analysis. uni.lu These predictions help in understanding the molecule's intrinsic reactivity and stability.
Catalyst Design: By modeling the interaction between this compound and a catalyst's active site, researchers can rationally design more efficient and selective catalysts. This applies to both organocatalysts and metal-based systems.
Screening for Applications: Docking studies can simulate the binding of this compound or its derivatives to the active sites of enzymes or receptors. nih.gov This allows for the rapid screening of its potential as a therapeutic agent or enzyme inhibitor, guiding future experimental validation.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating thermodynamic and kinetic parameters, predicting spectroscopic properties. researchgate.netnih.gov |
| Molecular Docking | Simulating the binding affinity and conformation of the molecule within a protein's active site to predict biological activity. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds and intermolecular interactions to understand reactivity and stability. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of the molecule in complex environments, such as within a nanostructure or interacting with a cell membrane. |
By integrating these computational approaches, the discovery and development cycle for new synthetic routes and applications of this compound can be made significantly more efficient and targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
